molecular formula C9H11Cl2N B8695757 N-methyl-N-[2-(2,6-dichloro-phenyl)-ethyl]-amine

N-methyl-N-[2-(2,6-dichloro-phenyl)-ethyl]-amine

Cat. No. B8695757
M. Wt: 204.09 g/mol
InChI Key: PNAIKFQHNVNFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741318B2

Procedure details

2-(2,6-Dichlorophenyl)ethylamine (1 ml, 0.00663 mol) and TEA (1.4 ml, 1.5 eq) were dissolved in THF (20 ml) and cooled in an ice-water bath. Ethyl chloroformate (0.95 ml, 1.5 eq) was added slowly and the mixture stirred at rt for 2 h. NH4Cl (sat) was added and the mixture extracted with EtOAc, the combined extracts were washed with NH4Cl (sat), and dried (MgSO4). The organic solvent was removed and the residue dissolved in Et2O (5 ml). This solution was slowly added to a slurry of LiAlH4 (530 mg, 2 eq) in Et2O (15 ml) at −78° C. The mixture was allowed to slowly warm to rt and stirred overnight. The mixture was cooled in an ice-water bath and water (0.53 ml), 15% NaOH (0.53 ml), and water (1.5 ml) added sequentially. The mixture was stirred vigorously for 30 min and the resulting slurry filtered. The filtrate was concentrated under reduced pressure to give 1.2 g of [2-(2,6-dichlorophenyl)ethyl]methylamine.
Name
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.53 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
530 mg
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH2:9][CH2:10][NH2:11].Cl[C:13](OCC)=O.[NH4+].[Cl-].[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>C1COCC1.CCOCC.O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH2:9][CH2:10][NH:11][CH3:13] |f:2.3,4.5.6.7.8.9,10.11|

Inputs

Step One
Name
Quantity
0.53 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Name
Quantity
0.53 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)CCN
Name
TEA
Quantity
1.4 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.95 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
530 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc
WASH
Type
WASH
Details
the combined extracts were washed with NH4Cl (sat)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in Et2O (5 ml)
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to rt
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resulting slurry filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)CCNC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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